Methyl 2-bromo-5-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of bromine and trifluoromethyl groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethyl)isonicotinate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes, such as enzyme activity or receptor signaling .
Comparison with Similar Compounds
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:
Methyl 3-bromoisonicotinate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
Methyl 5-amino-2-methylisonicotinate: Contains an amino group instead of bromine, leading to different biological activities.
The presence of both bromine and trifluoromethyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
methyl 2-bromo-5-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJKZUISAVIIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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